molecular formula C20H21ClN2O2S B5416263 (2E)-N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3-(4-chlorophenyl)prop-2-enamide

(2E)-N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3-(4-chlorophenyl)prop-2-enamide

Cat. No.: B5416263
M. Wt: 388.9 g/mol
InChI Key: QHVXVCIRPOGPPW-IZZDOVSWSA-N
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Description

(2E)-N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3-(4-chlorophenyl)prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a chlorophenyl group, and a carbamothioyl linkage.

Properties

IUPAC Name

(E)-N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]-3-(4-chlorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2S/c1-3-13(2)15-7-10-18(24)17(12-15)22-20(26)23-19(25)11-6-14-4-8-16(21)9-5-14/h4-13,24H,3H2,1-2H3,(H2,22,23,25,26)/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVXVCIRPOGPPW-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3-(4-chlorophenyl)prop-2-enamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of a butan-2-yl group with a hydroxyphenyl compound under controlled conditions.

    Introduction of the Carbamothioyl Group: The hydroxyphenyl intermediate is then reacted with a thiocarbamoyl chloride to introduce the carbamothioyl group.

    Coupling with Chlorophenyl Prop-2-enamide: Finally, the intermediate is coupled with 3-(4-chlorophenyl)prop-2-enamide under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3-(4-chlorophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, amines, alcohols, and substituted phenyl derivatives.

Scientific Research Applications

(2E)-N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3-(4-chlorophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (2E)-N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3-(4-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

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